3-Bromo-2-fluorobenzenethiol
Overview
Description
3-Bromo-2-fluorobenzenethiol is a chemical compound that has gained popularity in the scientific community due to its unique properties and diverse applications. It is a pale-yellow to yellow or red-brown solid or liquid .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied . Detailed reaction mechanisms and analysis are subject to ongoing research and may not be fully available in the public domain.Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.07 g/mol. It is a solid at room temperature . More detailed physical and chemical properties may not be readily available in the public domain.Scientific Research Applications
Chemical Synthesis and Reactivity :
- The study by Leroux, Mangano, and Schlosser (2005) delves into the abnormal behavior of an atropisomer in chemical reactions involving 3-Bromo-1-fluoronaphthalene, a compound related to 3-Bromo-2-fluorobenzenethiol. This research is significant for understanding the reactivity of such compounds in synthesis processes (Leroux, Mangano, & Schlosser, 2005).
- Kobayashi, Nakagawa, Yuba, and Komatsu (2013) conducted research on the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones. This study highlights the potential of 1-bromo-2-fluorobenzenes, closely related to this compound, in the synthesis of complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Material Science and Battery Technology :
- In the field of material science, Zhang Qian-y (2014) utilized 4-bromo-2-fluoromethoxybenzene, similar in structure to this compound, as a bi-functional electrolyte additive for lithium-ion batteries. This research is essential for developing safer and more efficient battery technologies (Zhang Qian-y, 2014).
Nuclear Magnetic Resonance (NMR) and Spectroscopy :
- Cooper (1969) explored the NMR spectra of bromo- and iodo-substituted fluorobenzenes, including compounds structurally related to this compound. This research contributes to the understanding of molecular structures and interactions through spectroscopic techniques (Cooper, 1969).
- The study by Mahadevan, Periandy, Karabacak, and Ramalingam (2011) used FT-IR and FT-Raman spectroscopy to investigate 1-bromo-3-fluorobenzene. Their findings provide insights into the vibrational frequencies and molecular geometry, relevant to understanding the properties of this compound and similar compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQPCUNOYOVJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309345 | |
Record name | 3-Bromo-2-fluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871353-12-7 | |
Record name | 3-Bromo-2-fluorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871353-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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